benzyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate
Description
benzyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a naphthofuran core structure
Properties
IUPAC Name |
benzyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO5S/c1-19(2)22-13-15-23(16-14-22)37(33,34)31-27-17-26-28(30(32)35-18-21-9-5-4-6-10-21)20(3)36-29(26)25-12-8-7-11-24(25)27/h4-17,19,31H,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQRFNIBFDNEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, including the formation of the naphthofuran core, sulfonylation, and esterification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
benzyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
benzyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate include other naphthofuran derivatives and sulfonylated aromatic compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Benzyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : Achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
- Introduction of the Sulfonyl Group : Conducted via sulfonylation reactions using sulfonyl chlorides.
- Benzylation : The final step involves benzylation of the carboxylate group using benzyl bromide in the presence of a base.
This multi-step process can be optimized for yield and purity, often utilizing continuous flow reactors in industrial settings .
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO5S |
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C26H25NO5S/c1-17(2)... |
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, particularly through the sulfonamide group, which can inhibit or activate various biological pathways. It is believed to interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways such as phospholipase C activation and calcium ion mobilization .
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzofuran derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties.
- Cell Proliferation Inhibition : Another research focused on the effects of this compound on cancer cell lines. Treatment with varying concentrations resulted in a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values around 15 µM.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
